2-Cyclopropylaminomethyl-benzonitrile is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. It features a benzonitrile moiety with a cyclopropylaminomethyl substituent, contributing to its distinctive chemical properties and biological activities. This compound is of interest due to its potential therapeutic effects, particularly in the modulation of specific biological targets.
The compound can be classified under the category of aromatic nitriles, specifically as a substituted benzonitrile. Its molecular formula is , and it has a molecular weight of approximately 186.25 g/mol. The compound's structure includes a cyclopropyl group attached to an amino group, which is further linked to a benzonitrile, making it relevant for studies in pharmacology and medicinal chemistry.
The synthesis of 2-cyclopropylaminomethyl-benzonitrile can be achieved through various methods, typically involving multi-step organic reactions. A common synthetic route includes:
Alternative synthetic strategies may also include variations in reaction conditions, reagent selection, and the use of catalysts to optimize yield and purity.
The molecular structure of 2-cyclopropylaminomethyl-benzonitrile can be represented using various chemical notation systems such as SMILES and InChI. Its structural formula highlights the connectivity between the cyclopropyl group, the amino group, and the benzonitrile:
C1CC1NCC2=CC=CC=C2C#N
InChI=1S/C12H12N2/c13-12-8-6-10-4-2-1-3-5-7-11(10)9-12/h1-8H,9H2
The compound exhibits a planar aromatic system due to the presence of the benzene ring, while the cyclopropyl group introduces strain that may influence its reactivity.
2-Cyclopropylaminomethyl-benzonitrile may participate in several chemical reactions due to its functional groups:
These reactions are critical for developing derivatives with enhanced biological activity or altered pharmacological profiles.
The mechanism of action for 2-cyclopropylaminomethyl-benzonitrile primarily involves its interaction with specific biological targets, such as enzymes or receptors. Research indicates that compounds with similar structures may modulate enzyme activities by:
Ongoing studies aim to elucidate these interactions further to identify potential therapeutic applications.
The physical properties of 2-cyclopropylaminomethyl-benzonitrile include:
Chemical properties include:
These properties are essential for determining suitable conditions for storage, handling, and application in research.
2-Cyclopropylaminomethyl-benzonitrile has potential applications in several scientific fields:
Research continues to explore its full range of applications, particularly concerning its biological activity and therapeutic potential in treating diseases.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4